

Application Notes: ITF 3756 Treatment of Primary Human Immune Cells

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Compound of Interest		
Compound Name:	ITF 3756	
Cat. No.:	B15586870	Get Quote

Introduction

ITF 3756 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a member of the sirtuin family of enzymes that modulate cellular processes by removing acetyl groups from proteins.[1][2][3] In the context of immunology, ITF 3756 has emerged as a significant immunomodulatory agent.[4][5] It has been shown to alter the phenotype of myeloid cells, such as monocytes and dendritic cells (DCs), reducing immunosuppressive signals while enhancing their ability to activate T cells.[4][6][7] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of ITF 3756 on primary human immune cells.

Mechanism of Action

HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a role in various cellular pathways. In immune cells, particularly monocytes stimulated by the proinflammatory cytokine TNF- α , HDAC6 activity is implicated in the expression of immune checkpoint molecules.[6][8]

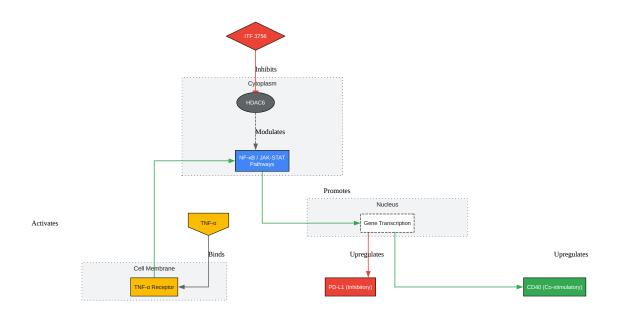
ITF 3756 selectively inhibits HDAC6, which leads to several key downstream effects:

• Counteracting TNF- α Signaling: Treatment with **ITF 3756** dampens the activation of the NF- α and JAK-STAT signaling pathways, which are typically induced by TNF- α .[6][8]



- Reducing Immunosuppression: It effectively downregulates the expression of the inhibitory checkpoint molecule Programmed Death-Ligand 1 (PD-L1) on the surface of monocytes.[4] [8][9]
- Enhancing Co-stimulation: It increases the expression of the co-stimulatory molecule CD40, promoting a cellular phenotype more capable of activating T cells.[4][7][8]

By altering the balance of inhibitory and stimulatory signals, **ITF 3756** reprograms myeloid cells to be less immunosuppressive and more effective at initiating an anti-tumor immune response. [4][6]



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Caption: Mechanism of **ITF 3756** in TNF- α stimulated monocytes.

Data Presentation



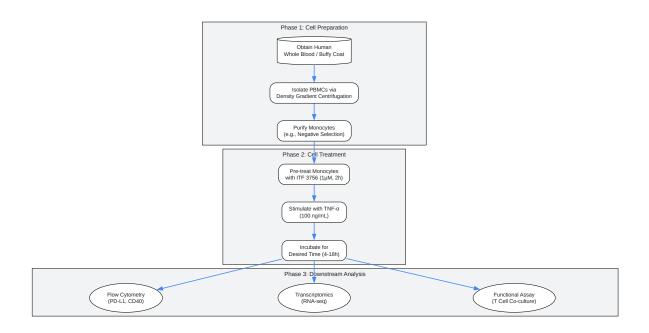
The following table summarizes the key effects of **ITF 3756** on primary human monocytes as reported in recent studies.

Parameter	Cell Type	Treatment Conditions	Result	Reference
PD-L1 Expression	Human Monocytes	1μM ITF 3756 pre-treatment (2h), then 100 ng/mL TNF-α (18h)	Significant downregulation of PD-L1 surface protein.	[4][7][8]
CD40 Expression	Human Monocytes	1μM ITF 3756 pre-treatment (2h), then 100 ng/mL TNF-α (18h)	Significant upregulation of CD40 surface protein.	[4][7][8]
T Cell Proliferation	Co-culture	Monocytes/DCs treated with ITF 3756, co-cultured with T cells	Significantly enhanced T cell proliferation.	[4][6][7]
Signaling Pathways	Human Monocytes	1μM ITF 3756 pre-treatment, then 100 ng/mL TNF-α (4h)	Downregulation of NF-κB and TNF signaling pathway genes.	[6][8]

Experimental Protocols

A generalized workflow for investigating **ITF 3756** involves the isolation of primary cells, treatment under specific inflammatory conditions, and subsequent analysis of cellular phenotype and function.





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Caption: General experimental workflow for **ITF 3756** treatment.

Protocol 1: Isolation of Primary Human Monocytes from PBMCs

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) obtained from a buffy coat or whole blood.

Materials:

- Human buffy coat or whole blood with anticoagulant (e.g., EDTA)
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- Phosphate-Buffered Saline (PBS), sterile



- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Monocyte isolation kit (e.g., Pan Monocyte Isolation Kit, human)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Method:

- PBMC Isolation:
 - 1. Carefully dilute the buffy coat or whole blood 1:1 with sterile PBS at room temperature.
 - 2. Add 15 mL of Ficoll-Paque to a 50 mL conical tube.
 - 3. Slowly layer up to 30 mL of the diluted blood sample on top of the Ficoll-Paque, minimizing mixing.
 - 4. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
 - 5. After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct white layer of PBMCs at the plasma-Ficoll interface.
 - 6. Transfer PBMCs to a new 50 mL tube and wash by adding PBS to a total volume of 45 mL. Centrifuge at $300 \times g$ for 10 minutes at room temperature.
 - 7. Discard the supernatant and repeat the wash step.
 - 8. Resuspend the PBMC pellet in an appropriate volume of culture medium or buffer for cell counting.
- Monocyte Purification:
 - 1. Count the isolated PBMCs and determine viability (e.g., using Trypan Blue).



- 2. Proceed with monocyte purification using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-monocytes with an antibody cocktail and removing them with magnetic beads.
- 3. The resulting unlabeled cells are the enriched monocyte population.
- 4. Assess purity of the isolated monocytes (>90%) via flow cytometry using a marker such as CD14.

Protocol 2: Treatment of Monocytes with ITF 3756 and TNF- α

This protocol details the in vitro stimulation of purified human monocytes.

Materials:

- Purified primary human monocytes
- Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
- ITF 3756 (stock solution prepared in DMSO, store at -80°C)
- Recombinant Human TNF- α (stock solution prepared in sterile water or PBS with BSA)
- Cell culture plates (e.g., 24-well or 96-well)
- Humidified incubator (37°C, 5% CO₂)

Method:

- Seed the purified monocytes in a cell culture plate at a density of 0.5 1 x 10⁶ cells/mL in complete RPMI medium. Allow cells to adhere for 1-2 hours.
- Prepare working solutions of **ITF 3756** and TNF-α in complete RPMI medium.
- Pre-treatment: Add ITF 3756 to the appropriate wells to a final concentration of 1 μ M. Add an equivalent volume of vehicle (DMSO) to the control wells.



- Incubate the plate for 2 hours in a humidified incubator.[7][9]
- Stimulation: Add TNF-α to the designated wells to a final concentration of 100 ng/mL.[7][8]
 Do not add TNF-α to unstimulated control wells.
- Return the plate to the incubator for the desired time period:
 - For gene expression analysis (qPCR/RNA-seq): 4 hours.[6][8]
 - For protein expression/flow cytometry: 18 hours.[8]
 - For functional co-culture assays: 18-24 hours.

Protocol 3: Analysis by Flow Cytometry

This protocol is for staining the treated monocytes to analyze the surface expression of PD-L1 and CD40.

Materials:

- Treated monocytes from Protocol 2
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (e.g., anti-human CD14, anti-human CD40, anti-human PD-L1)
- Isotype control antibodies
- Viability dye (e.g., 7-AAD or a fixable viability stain)
- · Flow cytometer

Method:

After incubation, gently scrape and collect the monocytes from the wells into FACS tubes.



- Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells with 1 mL of cold FACS buffer and centrifuge again.
- Resuspend the cell pellet in 100 μL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
- Add the pre-titrated fluorochrome-conjugated antibodies (and viability dye if applicable) to the cells. Include isotype controls in separate tubes.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Resuspend the final cell pellet in 300-500 μL of FACS buffer.
- Acquire data on a flow cytometer. Gate on live, single cells, and then on the monocyte population (e.g., using CD14) to analyze the expression levels (e.g., geometric mean fluorescence intensity) of CD40 and PD-L1.

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